molecular formula C13H9Cl2N3O B15037203 N'-(2,6-dichlorobenzylidene)isonicotinohydrazide

N'-(2,6-dichlorobenzylidene)isonicotinohydrazide

Cat. No.: B15037203
M. Wt: 294.13 g/mol
InChI Key: NQDCEUYXBZPLKU-CAOOACKPSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can be synthesized through the condensation reaction between 2,6-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives where chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its enzyme inhibitory activities, which could be relevant in drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activities, such as enzyme inhibition. The compound can interact with the active sites of enzymes, thereby blocking their activity. Additionally, its Schiff base structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s ability to form stable complexes with metal ions and may also contribute to its potential antimicrobial and anticancer properties.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-2-1-3-12(15)10(11)8-17-18-13(19)9-4-6-16-7-5-9/h1-8H,(H,18,19)/b17-8+

InChI Key

NQDCEUYXBZPLKU-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

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